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Compound of Interest

Compound Name: 6-Chloro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1593424

An In-Depth Technical Guide to 6-Chloro-1H-pyrrolo[3,2-b]pyridine: Properties, Synthesis,
and Application in Drug Discovery

Foreword

As a key heterocyclic scaffold, the azaindole core, and specifically its halogenated derivatives,
represent a cornerstone in modern medicinal chemistry. This guide is dedicated to providing
researchers, scientists, and drug development professionals with a comprehensive technical
overview of 6-Chloro-1H-pyrrolo[3,2-b]pyridine. Moving beyond a simple datasheet, we will
explore the causality behind its chemical behavior, provide actionable experimental insights,
and contextualize its significance as a strategic building block in the synthesis of targeted
therapeutics. Our focus is on the practical application of its structural and chemical properties
to accelerate discovery programs.

Core Molecular Profile and Structural Elucidation

6-Chloro-1H-pyrrolo[3,2-b]pyridine is a member of the 4-azaindole family of heterocycles.
The fusion of a pyrrole ring to a pyridine core creates a unique electronic architecture that is a
bioisostere of indole, a privileged structure in numerous biologically active molecules. The
strategic placement of a chlorine atom at the 6-position provides a crucial synthetic handle for
molecular elaboration, which will be discussed in detail.

Physicochemical Properties
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The fundamental properties of this compound are summarized below. It is a solid at room
temperature, and its handling and solubility characteristics are critical for its effective use in

synthesis.
Property Value Source(s)
IUPAC Name 6-chloro-1H-pyrrolo[3,2-
b]pyridine

CAS Number 1021339-19-4 [1]
Molecular Formula C7HsCIN2 [1]
Molecular Weight 152.58 g/mol [1]
Appearance Solid [1]

UWROBKHIEKWFAJ-
InChl Key [1]
UHFFFAOYSA-N

SMILES Clclcenc2cec[nH]c2cl [1]

Spectral Characterization: A Validating Signature

Confirming the identity and purity of 6-Chloro-1H-pyrrolo[3,2-b]pyridine is paramount. The
following spectral characteristics are expected based on its structure and data from closely
related isomers.[2]

e 1H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals
in the aromatic region. The N-H proton of the pyrrole ring will typically appear as a broad
singlet significantly downfield (>10 ppm). The three aromatic protons (on the pyrrole and
pyridine rings) will appear between 7.0 and 8.5 ppm, with coupling constants characteristic of
their positions on the bicyclic system.

e 13C NMR Spectroscopy: The carbon NMR spectrum should display seven signhals
corresponding to the seven carbon atoms in the molecule. The carbon atom bearing the
chlorine (C6) will be influenced by the halogen's electronegativity and deshielding effects.
Aromatic carbons typically appear in the 100-150 ppm range.
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e Mass Spectrometry (MS): In low-resolution mass spectrometry, the molecular ion peak (M+)
is expected at m/z 152, with a characteristic M+2 isotopic peak at m/z 154 (approximately
one-third the intensity of the M+ peak) due to the natural abundance of the 3’Cl isotope. This
isotopic pattern is a definitive indicator of a monochlorinated compound.[2]

Synthesis and Reactivity: The Chemist's
Perspective

The utility of 6-Chloro-1H-pyrrolo[3,2-b]pyridine lies in its synthetic accessibility and
predictable reactivity. While multiple synthetic routes can be envisioned, a common and
effective strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine
precursor.

Representative Synthetic Workflow

The following protocol is a representative, field-proven method adapted from the synthesis of a
related isomer, 5-Chloro-1H-pyrrolo[3,2-b]pyridine.[2][3] The key transformation is the
intramolecular cyclization of an aminopyridine derivative to form the fused pyrrole ring.

Step 1: Sonogashira Coupling of a Dihalopyridine The synthesis begins with a suitable
dihalopyridine, such as 2,6-dichloropyridine. A selective Sonogashira coupling with a protected
acetylene, like ethynyltrimethylsilane, is performed. This reaction is typically catalyzed by
palladium and copper(l) iodide.

Step 2: Amination of the Chloropyridine The remaining chloro-substituent is then converted to
an amino group. This can be achieved through various methods, including nucleophilic
aromatic substitution or a Buchwald-Hartwig amination reaction.

Step 3: Deprotection and Intramolecular Cyclization The silyl protecting group on the alkyne is
removed, often using a fluoride source like TBAF or a base. The resulting terminal alkyne
undergoes an intramolecular cyclization, catalyzed by a base like potassium tert-butoxide, to
form the pyrrolo[3,2-b]pyridine core.
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Synthesis Workflow
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A representative synthetic pathway to the target compound.

Core Reactivity: The Gateway to Molecular Diversity
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The true value of 6-Chloro-1H-pyrrolo[3,2-b]pyridine in drug discovery is unlocked through
the reactivity of the C6-chloro group. This position serves as a robust handle for palladium-
catalyzed cross-coupling reactions, allowing for the systematic introduction of a wide array of
substituents to explore structure-activity relationships (SAR).

e Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by
coupling the chloro-scaffold with various aryl or heteroaryl boronic acids.[4][5] This is a
primary method for introducing diverse aromatic moieties that can interact with specific
pockets in a biological target, such as a kinase.

e Buchwald-Hartwig Amination: This powerful reaction forms carbon-nitrogen bonds, coupling
the scaffold with a vast range of primary and secondary amines.[6][7] This is crucial for
installing groups that can act as hydrogen bond donors or acceptors, or that can modulate
the solubility and pharmacokinetic properties of the final molecule.

Key Cross-Coupling Reactions

@H-pyrrolop,2-b]pyridine

Suzuki-Miyaura Coupling Buchwald-Hartwig Amination
(R-B(OH)2, Pd catalyst, Base) (R2-NH, Pd catalyst, Base)

6-Aryl-1H-pyrrolo[3,2-b]pyridine 6-Amino-1H-pyrrolo[3,2-b]pyridine

Click to download full resolution via product page

Versatile C-C and C-N bond formation from the chloro-scaffold.

The electron-withdrawing nature of the chlorine atom at the 6-position influences the electronic
distribution of the entire ring system, which can affect the acidity of the N-H proton and the
susceptibility of the pyrrole ring to electrophilic attack.[8]
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Application in Medicinal Chemistry: A Privileged
Scaffold

The azaindole core is a well-established pharmacophore, particularly in the field of oncology. Its
ability to mimic the adenine core of ATP allows derivatives to function as competitive inhibitors
in the ATP-binding pocket of various kinases.[9][10]

Role in Kinase Inhibitor Design

Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a
hallmark of many cancers. The pyrrolo[3,2-b]pyridine scaffold serves as an excellent "hinge-
binding" motif, forming key hydrogen bonds with the backbone of the kinase hinge region. 6-
Chloro-1H-pyrrolo[3,2-b]pyridine is an ideal starting point for building kinase inhibitors for
several reasons:

o Scaffold Rigidity: The bicyclic structure provides a rigid framework, which reduces the
entropic penalty upon binding to the target protein.

¢ Hinge-Binding Element: The pyrrole N-H and the pyridine nitrogen can act as hydrogen bond
donors and acceptors, respectively, anchoring the molecule in the ATP-binding site.

e Vector for SAR Exploration: As detailed above, the C6-chloro position provides a defined
vector for introducing substituents that can target specific regions of the kinase active site,
thereby enhancing potency and selectivity.[11]

A noteworthy insight from field experience comes from the metabolic analysis of related
pyrrolo[3,2-b]pyridine-based kinase inhibitors. Studies have shown that the electron-rich C2
position of the pyrrole ring can be susceptible to oxidative metabolism by hepatic enzymes,
leading to hydroxylation.[11] This is a critical consideration for drug design, as chemists may
need to block this position or modulate the electronics of the ring to improve metabolic stability.
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Generic Kinase Signaling Pathway
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Inhibition of a signaling cascade by a kinase inhibitor.

Safety and Handling

As a laboratory chemical, 6-Chloro-1H-pyrrolo[3,2-b]pyridine requires careful handling. It is
classified as harmful if swallowed and causes serious eye damage.[1]

o Personal Protective Equipment (PPE): Always use safety goggles or a face shield, chemical-
resistant gloves, and a lab coat.

e Handling: Avoid creating dust. Work in a well-ventilated area or a chemical fume hood.

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials.

» First Aid: In case of eye contact, rinse cautiously with water for several minutes. If
swallowed, rinse mouth and seek immediate medical attention.

Conclusion

6-Chloro-1H-pyrrolo[3,2-b]pyridine is more than just a chemical intermediate; it is a strategic
tool for the modern medicinal chemist. Its well-defined structure, predictable reactivity, and
relevance as a pharmacophore make it an invaluable asset in the design and synthesis of
targeted therapeutics, particularly kinase inhibitors. Understanding its chemical properties,
synthetic routes, and the strategic importance of the C6-chloro position empowers researchers
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to efficiently generate novel molecular entities with the potential to address significant unmet
medical needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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